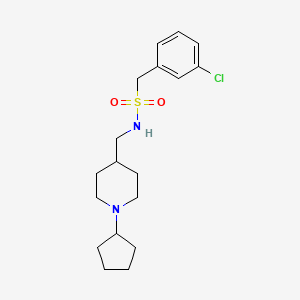![molecular formula C7H13ClFN B2965961 6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride CAS No. 2378501-55-2](/img/structure/B2965961.png)
6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride is a spirocyclic compound characterized by a unique structural framework. The spiro[3.3]heptane core is a saturated, non-planar ring system that imparts distinct physicochemical properties to the molecule. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluoromethyl)-1-azaspiro[33]heptane;hydrochloride typically involves multiple steps, starting from commercially available precursorsThe final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-throughput reaction conditions, and continuous flow processes to ensure consistent quality and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the fluoromethyl group.
Substitution: Nucleophilic substitution reactions are commonly employed to introduce or replace substituents on the spirocyclic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Applications De Recherche Scientifique
6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Explored as a candidate for drug development, particularly in the areas of oncology, neurology, and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of 6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The fluoromethyl group may enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-amino-2-thiaspiro[3.3]heptane hydrochloride: A sulfur-containing analogue with similar spirocyclic structure but different electronic properties.
6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: An oxygen-containing analogue used in antibiotic research.
6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride: A fluorinated analogue with enhanced stability and solubility.
Uniqueness
6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride is unique due to its specific combination of a spirocyclic core and a fluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific applications .
Propriétés
IUPAC Name |
6-(fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-5-6-3-7(4-6)1-2-9-7;/h6,9H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTPOVLUUSBKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)CF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
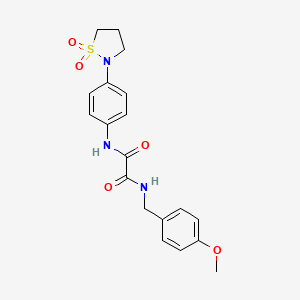
![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride](/img/structure/B2965879.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2965880.png)

![2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide](/img/structure/B2965885.png)
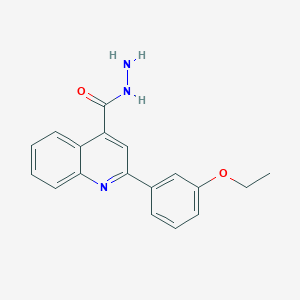
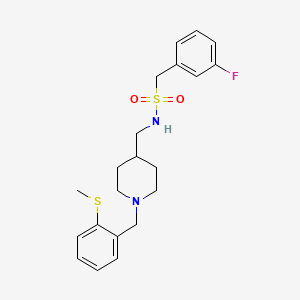
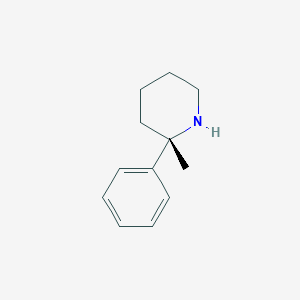
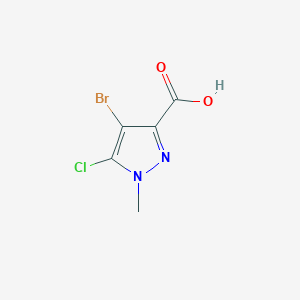
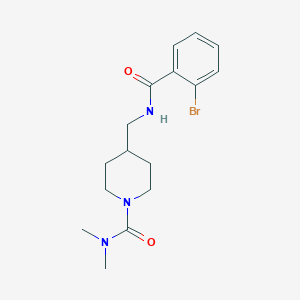
![1-Cyclopropanecarbonyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2965898.png)
![2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2965899.png)
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2965900.png)
